molecular formula C11H8N4OS3 B270007 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Katalognummer B270007
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: WHCYGCPYWLCZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, it has been found to induce apoptosis in cancer cells, leading to cell death. It has also been shown to possess antioxidant properties, which can help protect cells from oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its low toxicity. It has been shown to have minimal cytotoxicity in normal cells, making it a potentially safe compound for use in research. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to investigate its potential as a corrosion inhibitor in various industries. Additionally, further research can be conducted on its antimicrobial and anticancer properties to determine its potential as a therapeutic agent. Finally, more studies can be conducted to investigate its potential use as a fluorescent probe for the detection of metal ions.
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to new discoveries and potential applications in various industries.

Synthesemethoden

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-mercaptobenzothiazole and 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline compound that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has shown potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and antioxidant properties. Additionally, it has been investigated for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions.

Eigenschaften

Molekularformel

C11H8N4OS3

Molekulargewicht

308.4 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H8N4OS3/c16-9(14-10-15-12-6-18-10)5-17-11-13-7-3-1-2-4-8(7)19-11/h1-4,6H,5H2,(H,14,15,16)

InChI-Schlüssel

WHCYGCPYWLCZLW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NN=CS3

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NN=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.